molecular formula C26H34O12 B13436799 (2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester

(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester

Cat. No.: B13436799
M. Wt: 538.5 g/mol
InChI Key: METSYCYDBKXRES-KFCGLQQGSA-N
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Description

The compound “(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the acetyloxy and methoxy groups, and the esterification of the carboxylic acid. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and molecules with similar functional groups and stereochemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups, chiral centers, and overall structure, which may confer distinct properties and activities compared to other similar compounds.

Properties

Molecular Formula

C26H34O12

Molecular Weight

538.5 g/mol

IUPAC Name

methyl (2S,3S,4aR,6R,8R,8aS)-8-[(E)-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate

InChI

InChI=1S/C26H34O12/c1-15(27)35-17-10-8-16(12-18(17)31-4)9-11-21(28)36-19-13-26(30,23(29)32-5)14-20-22(19)38-25(3,34-7)24(2,33-6)37-20/h8-12,19-20,22,30H,13-14H2,1-7H3/b11-9+/t19-,20-,22-,24+,25+,26+/m1/s1

InChI Key

METSYCYDBKXRES-KFCGLQQGSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@@H]3[C@@H]2O[C@]([C@@](O3)(C)OC)(C)OC)(C(=O)OC)O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC2CC(CC3C2OC(C(O3)(C)OC)(C)OC)(C(=O)OC)O)OC

Origin of Product

United States

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